

# Spectroscopic data of 5-Acetyl-2,4-dimethylthiazole (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 5-Acetyl-2,4-dimethylthiazole

Cat. No.: B181997

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An In-depth Technical Guide to the Spectroscopic Data of **5-Acetyl-2,4-dimethylthiazole**

## Introduction

**5-Acetyl-2,4-dimethylthiazole** (CAS No: 38205-60-6) is a heterocyclic compound of significant interest in both academic research and industrial applications.[1] With a characteristic nutty, roasted, and meaty aroma, it serves as a key flavoring agent in a variety of food products.[2][3] Beyond its sensory properties, its substituted thiazole core makes it a valuable building block in medicinal chemistry and materials science.

The unambiguous structural confirmation and purity assessment of **5-Acetyl-2,4-dimethylthiazole** are paramount for its application. This requires a multi-faceted analytical approach employing a suite of spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the data from each technique will be cross-correlated to provide a cohesive and definitive structural elucidation, grounded in established scientific principles.

## Molecular Structure and Spectroscopic Overview

The structural integrity of **5-Acetyl-2,4-dimethylthiazole** (C<sub>7</sub>H<sub>9</sub>NOS, Molecular Weight: 155.22 g/mol) is the foundation of its chemical identity and function.[1] Spectroscopic analysis provides a non-destructive method to probe this structure at the atomic and molecular level.

- NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and chemical environment of each atom.
- IR Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.
- Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.

The following diagram illustrates the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Molecular structure of **5-Acetyl-2,4-dimethylthiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of organic structure determination. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the molecular skeleton and the electronic environment of each atom. For **5-Acetyl-2,4-dimethylthiazole**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential.

### Expertise & Experience: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform ( $\text{CDCl}_3$ ) is a standard choice for small organic molecules like this thiazole derivative due to its excellent dissolving power and relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing chemical shifts accurately. Calculations using the Gauge-Including Atomic Orbital (GIAO) method can further support experimental chemical shift assignments.[4]

### Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Acetyl-2,4-dimethylthiazole** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.

- **Instrumentation:** Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Shimming:** Shim the magnetic field to ensure homogeneity and optimal spectral resolution.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Fourier transform the raw data, followed by phase and baseline correction. Integrate the  $^1\text{H}$  NMR signals and pick peaks for both spectra.

## $^1\text{H}$ NMR Data and Interpretation

The  $^1\text{H}$  NMR spectrum displays three distinct signals, all of which are singlets, consistent with the three isolated methyl groups in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.65	Singlet	3H	H-7 (Methyl at C2)
~2.55	Singlet	3H	H-9 (Acetyl Methyl)
~2.45	Singlet	3H	H-8 (Methyl at C4)

Interpretation:

- The three methyl groups do not exhibit splitting (hence, they are singlets) because there are no adjacent protons within three bonds.
- The methyl group attached to C2 of the thiazole ring (H-7) is the most deshielded (~2.65 ppm) due to its proximity to the electronegative nitrogen and sulfur atoms within the aromatic ring.

- The acetyl methyl protons (H-9) at ~2.55 ppm are deshielded by the adjacent carbonyl group.
- The methyl group at C4 (H-8) is the most shielded of the three (~2.45 ppm).

## <sup>13</sup>C NMR Data and Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~190.1	C6 (C=O)
~165.0	C2
~150.2	C4
~128.5	C5
~30.1	C9 (Acetyl Methyl)
~19.2	C7 (Methyl at C2)
~16.8	C8 (Methyl at C4)

Interpretation:

- The carbonyl carbon (C6) exhibits the most downfield shift (~190.1 ppm), which is characteristic of a ketone.[\[5\]](#)
- The two carbons within the thiazole ring double bonds, C2 and C4, appear at ~165.0 and ~150.2 ppm, respectively. C2 is further downfield due to its position between the N and S heteroatoms.
- The quaternary carbon C5, to which the acetyl group is attached, is found at ~128.5 ppm.
- The three methyl carbons appear in the upfield region, with the acetyl methyl (C9) being the most deshielded among them (~30.1 ppm).

Caption:  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

### Expertise & Experience: Interpreting Vibrational Modes

For **5-Acetyl-2,4-dimethylthiazole**, the most diagnostic absorption band is the carbonyl ( $\text{C}=\text{O}$ ) stretch of the acetyl group, which is expected to be strong and sharp. Additionally, vibrations associated with the  $\text{C}=\text{N}$  and  $\text{C}=\text{C}$  bonds of the thiazole ring, as well as  $\text{C}-\text{H}$  stretching and bending of the methyl groups, will be present. The exact positions of these bands can be influenced by conjugation and the electronic effects of the heterocyclic ring.<sup>[6]</sup>

### Experimental Protocol: FT-IR Data Acquisition

- **Sample Preparation:** The spectrum can be acquired using a neat liquid film or a KBr pellet. For the KBr method, grind a small amount of KBr powder (spectroscopic grade) until fine. Add 1-2 mg of the liquid sample and mix thoroughly.
- **Pellet Pressing:** Compress the mixture in a pellet press under high pressure to form a transparent or translucent pellet.
- **Instrumentation:** Place the pellet or the KBr window with the neat film in the sample holder of an FT-IR spectrometer.
- **Background Scan:** Perform a background scan of the empty sample compartment (or a pure KBr pellet) to subtract atmospheric  $\text{H}_2\text{O}$  and  $\text{CO}_2$  signals.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ .<sup>[4]</sup>
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

## IR Data and Interpretation

The experimental IR spectrum shows several key absorption bands that confirm the molecular structure.<sup>[4]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibrational Mode
~3050	Weak	Aromatic C-H Stretch
~2960	Medium	Aliphatic C-H Stretch (asymmetric)
~2925	Medium	Aliphatic C-H Stretch (symmetric)
~1670	Very Strong	C=O Stretch (Acetyl Group)
~1528	Strong	C=N Stretch (Thiazole Ring)
~1445	Medium	C-H Bend (Methyl asymmetric)
~1370	Strong	C-H Bend (Methyl symmetric)
~1270	Medium	C-N Stretch
~667	Strong	C-S Stretch

Interpretation:

- The most prominent feature is the very strong absorption at ~1670 cm<sup>-1</sup>, which is unequivocally assigned to the C=O stretching vibration of the ketone functional group.<sup>[7]</sup> Its position indicates some degree of conjugation with the thiazole ring.
- The bands in the 3050-2925 cm<sup>-1</sup> region correspond to the C-H stretching vibrations of the methyl groups.
- The strong absorption at ~1528 cm<sup>-1</sup> is characteristic of the C=N stretching vibration within the thiazole ring.<sup>[4]</sup>

- The distinct bands at  $\sim 1445\text{ cm}^{-1}$  and  $\sim 1370\text{ cm}^{-1}$  are due to the asymmetric and symmetric bending modes of the C-H bonds in the methyl groups, respectively.

## Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for the deduction of structural components.

### Expertise & Experience: Fragmentation Pathways

Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation. For **5-Acetyl-2,4-dimethylthiazole**, the molecular ion ( $M^{+\cdot}$ ) is expected to be observed. The most favorable fragmentation pathways typically involve the cleavage of bonds adjacent to the stabilizing thiazole ring or the carbonyl group. The most likely initial fragmentations are the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the acetyl group or the thiazole ring, or the loss of an acetyl radical ( $\bullet\text{COCH}_3$ ). The formation of the highly stable acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ) at  $m/z$  43 is a very common fragmentation for acetyl-containing compounds and is often the base peak.

### Experimental Protocol: GC-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound ( $\sim 100\text{ ppm}$ ) in a volatile solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
- **GC Separation:** Inject a small volume (e.g.,  $1\text{ }\mu\text{L}$ ) of the solution into the GC. The compound will travel through the capillary column and be separated from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons ( $\sim 70\text{ eV}$ ), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The ions are detected, and a mass spectrum (relative abundance vs.  $m/z$ ) is generated.

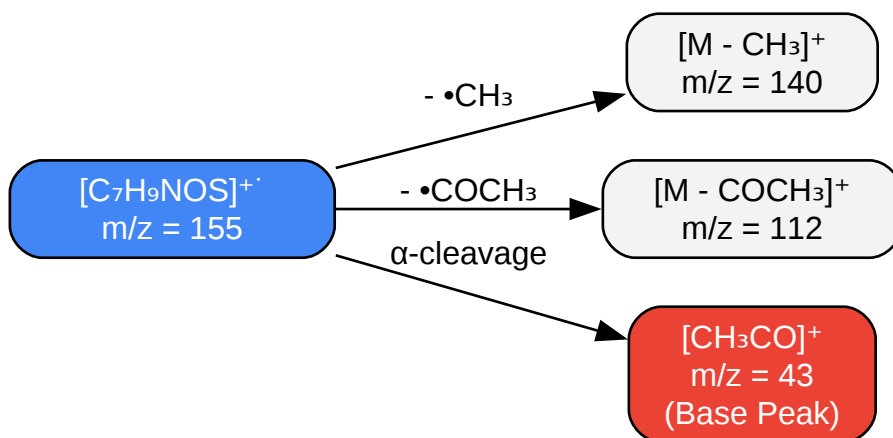
## Mass Spectrometry Data and Interpretation

The EI mass spectrum provides clear evidence for the molecular weight and key structural features.<sup>[1][8]</sup>

m/z	Relative Intensity (%)	Proposed Fragment
155	~49	$[\text{C}_7\text{H}_9\text{NOS}]^{+\cdot}$ (Molecular Ion, $\text{M}^{+\cdot}$ )
140	~53	$[\text{M} - \text{CH}_3]^+$
112	~36	$[\text{M} - \text{COCH}_3]^+$
43	100	$[\text{CH}_3\text{CO}]^+$ (Base Peak)

Interpretation:

- The peak at m/z 155 corresponds to the molecular weight of the compound, confirming its elemental formula.<sup>[8]</sup>
- The base peak at m/z 43 is the highly stable acetyl cation, formed by the cleavage of the C-C bond between the thiazole ring and the carbonyl group. This is a definitive indicator of an acetyl substituent.
- The significant peak at m/z 140 results from the loss of a methyl radical ( $\cdot\text{CH}_3$ ), a common fragmentation pathway for methylated aromatic systems.
- The peak at m/z 112 corresponds to the loss of the entire acetyl group (43 mass units), leaving the 2,4-dimethylthiazole cation.



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Caption: Proposed major fragmentation pathways in EI-MS.

## Integrated Spectroscopic Analysis: A Cohesive Conclusion

By synthesizing the data from NMR, IR, and MS, we achieve an unambiguous structural confirmation of **5-Acetyl-2,4-dimethylthiazole**.

- MS establishes the molecular formula  $C_7H_9NOS$  with a molecular ion at  $m/z$  155. It confirms the presence of an acetyl group through the base peak at  $m/z$  43.
- IR corroborates the presence of the acetyl group with a strong  $C=O$  stretch at  $\sim 1670\text{ cm}^{-1}$  and confirms the thiazole backbone with  $C=N$  and  $C-S$  vibrations.
- NMR provides the final, detailed picture.  $^{13}C$  NMR confirms the presence of 7 unique carbons, including a ketone carbon ( $\sim 190\text{ ppm}$ ) and aromatic carbons.  $^1H$  NMR shows three isolated methyl groups, and their chemical shifts are consistent with their positions on the acetyl group and the thiazole ring.

Each technique validates the findings of the others, creating a robust and self-consistent dataset that definitively identifies the compound as **5-Acetyl-2,4-dimethylthiazole**. This comprehensive characterization is essential for quality control, regulatory compliance, and future research in the fields of food science and drug development.

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